(1R,5R)-6-azabicyclo[3.2.0]heptane
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Overview
Description
(1R,5R)-6-azabicyclo[320]heptane is a bicyclic compound that features a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R)-6-azabicyclo[3.2.0]heptane can be achieved through several methods. One common approach involves the cyclization of suitable precursors under specific reaction conditions. For instance, the compound can be synthesized via the reaction of a suitable amine with a bicyclic precursor under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(1R,5R)-6-azabicyclo[3.2.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The nitrogen atom in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
(1R,5R)-6-azabicyclo[3.2.0]heptane has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmacophore in drug design and development.
Industry: It is used in the production of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (1R,5R)-6-azabicyclo[3.2.0]heptane involves its interaction with specific molecular targets. The nitrogen atom in the compound can form interactions with various biological molecules, influencing pathways and processes within cells. These interactions can lead to changes in cellular functions and responses .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to (1R,5R)-6-azabicyclo[3.2.0]heptane include:
7-Oxabicyclo[2.2.1]heptane: A bicyclic compound with an oxygen atom in its structure.
3,6-Diazabicyclo[3.2.0]heptane: A compound with two nitrogen atoms in its bicyclic structure.
Uniqueness
What sets this compound apart is its specific arrangement of atoms and the presence of a single nitrogen atom, which imparts unique chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex molecules and materials .
Biological Activity
(1R,5R)-6-Azabicyclo[3.2.0]heptane is a bicyclic compound notable for its unique structural features, including the incorporation of both nitrogen and oxygen atoms within its framework. This compound has garnered attention for its potential biological activities and therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.
Structural Characteristics
The molecular formula for this compound is C7H11N, with a molecular weight of approximately 111.17 g/mol. Its stereochemistry plays a crucial role in determining its biological activity, influencing how it interacts with various biological targets.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors within biological systems. The compound acts as a ligand that can modulate the activity of these targets, leading to various biochemical effects. Research indicates that it may influence several signaling pathways, which could be beneficial in therapeutic contexts.
Biological Assays and Findings
Recent studies have highlighted the compound's efficacy in various biological assays:
- Antimicrobial Activity : Research has shown that derivatives of this compound exhibit significant antimicrobial properties against a range of pathogenic microorganisms, suggesting potential applications as antibiotics or antifungal agents.
- Enzyme Inhibition : The compound has been found to inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic interventions in diseases such as diabetes and cancer .
- Neuropharmacological Effects : Studies indicate that this compound may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative disorders by modulating neurotransmitter systems .
Case Studies
Several case studies have documented the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound derivatives showed potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Neuroprotective Properties : In a preclinical model involving rat pheochromocytoma (PC12) cells, this compound exhibited significant neuroprotective effects by reducing oxidative stress markers and promoting neuronal survival under stress conditions .
Comparative Analysis with Analog Compounds
The following table summarizes key structural analogs of this compound and their respective biological activities:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Rel-(1R,5R)-2-Azabicyclo[3.2.0]heptane | Contains nitrogen; lacks oxygen | Different receptor interactions |
2-Oxa-bicyclo[3.2.0]heptane | Contains oxygen; lacks nitrogen | Different reactivity patterns |
(1S,5S)-3-Azabicyclo[3.2.0]heptane | Enantiomer with different stereochemistry | May exhibit different biological activity |
The uniqueness of this compound lies in its dual incorporation of oxygen and nitrogen within the bicyclic framework, which enhances its potential applications in medicinal chemistry compared to its analogs.
Properties
Molecular Formula |
C6H11N |
---|---|
Molecular Weight |
97.16 g/mol |
IUPAC Name |
(1R,5R)-6-azabicyclo[3.2.0]heptane |
InChI |
InChI=1S/C6H11N/c1-2-5-4-7-6(5)3-1/h5-7H,1-4H2/t5-,6-/m1/s1 |
InChI Key |
GWFZPCFEIOINER-PHDIDXHHSA-N |
Isomeric SMILES |
C1C[C@@H]2CN[C@@H]2C1 |
Canonical SMILES |
C1CC2CNC2C1 |
Origin of Product |
United States |
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